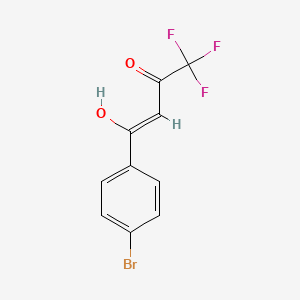![molecular formula C19H20N2OS2 B12111522 3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)
3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7500(2),]tetradeca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
The synthesis of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include cyclization reactions, where the appropriate precursors are subjected to specific reaction conditions to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its ability to modulate specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to the modulation of specific pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one: This compound shares a similar tricyclic structure but differs in the substitution pattern on the aromatic ring.
3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene: This compound has a chlorine atom instead of the dimethylphenyl group, leading to different chemical properties and reactivity
Propriétés
Formule moléculaire |
C19H20N2OS2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C19H20N2OS2/c1-11-8-9-14(12(2)10-11)21-18(22)16-13-6-4-3-5-7-15(13)24-17(16)20-19(21)23/h8-10H,3-7H2,1-2H3,(H,20,23) |
Clé InChI |
HXFPDMDHZQIOLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
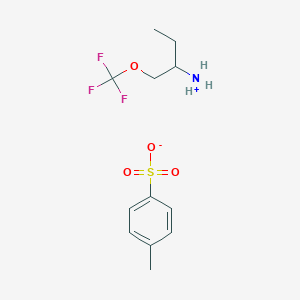
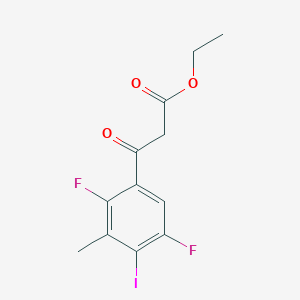
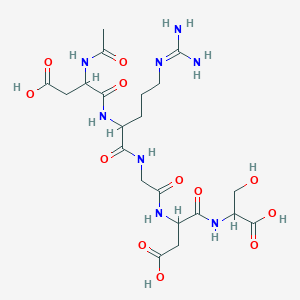

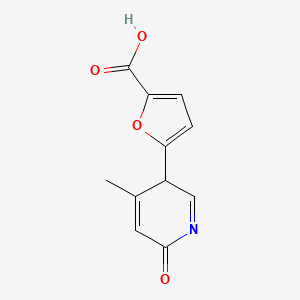
![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)



